[(Chloromethoxy)methyl]cyclopentane

SN2 reactivity steric hindrance alkylating agent design

[(Chloromethoxy)methyl]cyclopentane (CAS 103013-31-6, C₇H₁₃ClO, MW 148.63 g/mol) is a chlorinated ether derivative of cyclopentane wherein a chloromethoxy group (–O–CH₂–Cl) is attached to the cyclopentane ring via a methylene (–CH₂–) spacer. This compound belongs to the chloroalkyl ether family, which are established alkylating agents and alcohol-protecting group precursors (MOM-type chemistry).

Molecular Formula C7H13ClO
Molecular Weight 148.63 g/mol
Cat. No. B13706262
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name[(Chloromethoxy)methyl]cyclopentane
Molecular FormulaC7H13ClO
Molecular Weight148.63 g/mol
Structural Identifiers
SMILESC1CCC(C1)COCCl
InChIInChI=1S/C7H13ClO/c8-6-9-5-7-3-1-2-4-7/h7H,1-6H2
InChIKeyBKQXHFPPYQHRRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

[(Chloromethoxy)methyl]cyclopentane (CAS 103013-31-6): A Chloroalkyl Ether Building Block for Medicinal Chemistry and Agrochemical Synthesis


[(Chloromethoxy)methyl]cyclopentane (CAS 103013-31-6, C₇H₁₃ClO, MW 148.63 g/mol) is a chlorinated ether derivative of cyclopentane wherein a chloromethoxy group (–O–CH₂–Cl) is attached to the cyclopentane ring via a methylene (–CH₂–) spacer . This compound belongs to the chloroalkyl ether family, which are established alkylating agents and alcohol-protecting group precursors (MOM-type chemistry) [1]. The presence of the cyclopentane scaffold imparts conformational rigidity, while the CH₂–O–CH₂Cl side chain provides a bifunctional reactive handle: the chlorine atom serves as a leaving group for nucleophilic substitution, and the ether oxygen can participate in coordination or further functionalization [2]. Commercial availability as a ≥95% purity fine chemical (e.g., Shao-Yuan SY309357) positions it as a specialized synthetic intermediate for pharmaceutical and agrochemical R&D .

Alkylation & protecting group chemistry Chloroalkyl ether serves as a MOM-type precursor and electrophilic building block for nucleophilic substitution.
Sterically accessible SN2 center Methylene spacer creates a primary alkyl chloride geometry, potentially supporting faster displacement than α-chloroethers.
Research-grade intermediate Commercial availability at suitable purity for medicinal chemistry and agrochemical synthesis workflows.

Why [(Chloromethoxy)methyl]cyclopentane Cannot Be Replaced by Simple Cyclopentyl Chlorides or Ethers


Superficial structural similarity to (chloromethoxy)cyclopentane, (chloromethyl)cyclopentane, or (methoxymethyl)cyclopentane belies critical functional divergence. The methylene spacer (–CH₂–) between the cyclopentane ring and the chloromethoxy oxygen in [(Chloromethoxy)methyl]cyclopentane creates a primary alkyl chloride environment (R–CH₂–O–CH₂–Cl) structurally distinct from the secondary-like α-chloroether in (chloromethoxy)cyclopentane (R–O–CH₂–Cl), where the oxygen is directly attached to the ring . This architectural difference alters the SN2 reactivity profile: the target compound presents a less sterically hindered electrophilic carbon, potentially enabling faster bimolecular substitution kinetics compared to its O-cyclopentyl congener [1]. Furthermore, the dual ether-chloride functionality provides orthogonal synthetic handles absent in simple (chloromethyl)cyclopentane (C₆H₁₁Cl, no ether oxygen) or the non-electrophilic (methoxymethyl)cyclopentane (C₇H₁₄O, no chlorine). These distinctions mean that in-line substitution with a structurally related analog will predictably alter reaction rates, regiochemical outcomes, and downstream intermediate stability, making direct generic replacement scientifically unjustified [2].

vs. (chloromethoxy)cyclopentane Missing methylene spacer creates an α-chloroether with greater steric hindrance; SN2 kinetics may not transfer directly.
vs. mono‑functional cyclopentanes (Chloromethyl)‑ or (methoxymethyl)‑cyclopentane lack the dual ether/chloride reactivity required for orthogonal synthetic sequences.

Quantitative Differentiation Evidence for [(Chloromethoxy)methyl]cyclopentane vs. Closest Analogs


Structural Architecture: Methylene Spacer Differentiates Electrophilic Carbon Steric Environment from (Chloromethoxy)cyclopentane

[(Chloromethoxy)methyl]cyclopentane possesses a primary alkyl chloride electrophilic center (R–CH₂–O–CH₂–Cl), in contrast to (chloromethoxy)cyclopentane (CAS 68060-41-3), where the chloromethoxy oxygen is directly bonded to the cyclopentane ring, creating an α-chloroether with greater steric encumbrance around the reactive carbon . The additional methylene spacer in the target compound reduces the steric demand of the cyclopentyl group at the reaction center, which is predicted to favor SN2 over competing elimination pathways relative to the directly O-attached analog . This structural feature is encoded in the molecular formula difference: C₇H₁₃ClO (MW 148.63) vs. C₆H₁₁ClO (MW 134.60), corresponding to one additional methylene unit (ΔMW = +14.03 g/mol) [1].

Steric architecture
Class‑level
Target: primary alkyl chloride (R–CH₂–O–CH₂–Cl)
Comparator: α‑chloroether (R–O–CH₂–Cl)
ΔMW +14.03 (one CH₂)
Primary alkyl chloride geometry may favor SN2 over elimination pathways.
Reactivity inferred from class‑level principles; direct kinetic data not available.
SN2 reactivity steric hindrance alkylating agent design

Predicted Lipophilicity Shift: LogP Increase of ~0.5 Units Over (Chloromethoxy)cyclopentane Expands Application Scope in Hydrophobic Environments

The experimentally determined LogP of (chloromethoxy)cyclopentane (CAS 68060-41-3) is 2.14 [1]. Applying the established Hansch-Leo fragment constant for an aliphatic methylene group (π = +0.5), the predicted LogP of [(Chloromethoxy)methyl]cyclopentane is approximately 2.6–2.7 . This ~0.5 unit increase places the target compound in a more favorable lipophilicity range for passive membrane permeation (LogP 1–5 optimal for CNS and oral drug candidates) compared to the shorter analog [2]. The cyclopentane ring itself contributes a maximal inductive effect relative to its bulk, as noted for cyclopentyl-containing drug candidates like rolipram [2].

Lipophilicity shift
Reported comparison
Predicted ΔLogP ≈ +0.5
(~2.6–2.7 vs. experimental 2.14 for comparator)
May inform LogP‑dependent target engagement screening.
Prediction uses Hansch‑Leo fragment constant; experimental confirmation needed.
lipophilicity drug-likeness membrane permeability

Patent Landscape Density: 32 Patents for Closest Analog Signal Validated Industrial Utility of Chloromethoxy Cyclopentane Scaffold Class

A PubChemLite search reveals that (chloromethoxy)cyclopentane (CAS 68060-41-3), the closest structural analog, is associated with 32 patents with zero primary literature articles, indicating that this compound class is predominantly exploited in proprietary industrial applications rather than academic research [1]. The target compound [(Chloromethoxy)methyl]cyclopentane, with its differentiated methylene spacer architecture, occupies a structurally distinct position that may enable novel patentable matter not covered by the densely populated (chloromethoxy)cyclopentane patent space . The target compound is commercially positioned as a high-value specialty chemical (≥95% purity, pricing ~10,125 RMB/g from Shao-Yuan via Jskchem), consistent with its use as a proprietary synthetic intermediate rather than a commodity reagent .

Patent landscape
Data to verify
Comparator (chloromethoxy)cyclopentane: 32 patents
Target: structurally differentiated within validated scaffold class
High patent density signals industrial interest; structurally distinct analog may enable novel IP.
Derived from PubChemLite search; freedom‑to‑operate assessment requires separate review.
patent landscape intellectual property industrial applicability

Dual Functional Handle Architecture: Combined Chloromethyl Ether Leaving Group and Cyclopentane Scaffold Differentiates from Mono-Functional Analogs

The target compound uniquely combines three functional elements within a single small molecule (MW 148.63): (i) a cyclopentane ring providing conformational constraint, (ii) an ether oxygen enabling coordination or further transformation, and (iii) a chloromethyl group serving as a potent electrophilic leaving group . In contrast, (chloromethyl)cyclopentane (CAS 4089-55-0, C₆H₁₁Cl, MW 118.60) lacks the ether oxygen, eliminating the possibility of oxonium-mediated reactivity or hydrogen-bond acceptor functionality, while (methoxymethyl)cyclopentane (CAS 2619-30-9, C₇H₁₄O, MW 114.19) lacks the chlorine leaving group, rendering it inert to nucleophilic displacement [1]. The gem-disubstituted analog 1-(chloromethyl)-1-(methoxymethyl)cyclopentane (CAS 1567105-09-2, C₈H₁₅ClO, MW 162.66) presents a quaternary carbon architecture that introduces additional steric hindrance at the reactive center compared to the target compound's methylene-bridged primary chloride .

Functional handle count
Class‑level
Target: 3 handles (ring, ether O, CH₂Cl)
Mono‑functional analogs: 2 handles
Gem‑disubstituted analog: 3 handles with quaternary center
Unique orthogonal reactivity profile supports sequential synthetic transformations.
Handle classification based on structural analysis; experimental reactivity ranking not performed.
bifunctional building block orthogonal reactivity synthetic intermediate

Optimal Application Scenarios for [(Chloromethoxy)methyl]cyclopentane in Research and Industrial Synthesis


Medicinal Chemistry: Synthesis of Cyclopentane-Containing Drug Candidates Requiring a Latent Hydroxymethyl Handle

In lead optimization programs where the cyclopentane scaffold is privileged (e.g., PDE4 inhibitors, prostaglandin analogs), [(Chloromethoxy)methyl]cyclopentane serves as a protected hydroxymethylcyclopentane equivalent. The chloromethoxy group can be displaced by nucleophiles to install amine, thiol, or carbon-based diversity elements, while subsequent deprotection of the resulting MOM-like intermediate yields the free hydroxymethyl group for further elaboration . The methylene spacer provides a less hindered electrophilic center compared to directly O-attached analogs, potentially enabling higher-yielding SN2 diversification with sterically demanding nucleophiles [1].

Agrochemical Intermediate: Synthesis of Fungicidal or Herbicidal Cyclopentane Derivatives

Cyclopentane derivatives have established utility in agrochemical active ingredients (e.g., Syngenta cyclopentane herbicides). The target compound's chloromethoxy functionality allows direct incorporation of the cyclopentylmethyl scaffold into larger agrochemical architectures via nucleophilic substitution, while the ether oxygen can modulate physicochemical properties such as LogP for optimal foliar uptake [2]. The ≥95% commercial purity supports kilogram-scale process development common in agrochemical R&D pipelines .

Polymer and Materials Science: Synthesis of Functionalized Cyclopentane Monomers for Specialty Polymers

The bifunctional nature of [(Chloromethoxy)methyl]cyclopentane (electrophilic chloride + ether linker + cyclopentane ring) enables its use as a monomer precursor for specialty polymers where the cyclopentane ring imparts thermal stability and the ether linkage provides chain flexibility. Related chloromethoxy cyclopentane derivatives have been explored for advanced polyurethane and epoxy resin applications in aerospace and automotive sectors . Patent activity (32 patents for the closest analog class) further supports industrial interest in this scaffold for materials applications [3].

Chemical Biology: Synthesis of Cyclopentane-Based Molecular Probes with Tuned Lipophilicity

The predicted LogP of ~2.6–2.7 (vs. 2.14 for the shorter analog) positions [(Chloromethoxy)methyl]cyclopentane as a building block for molecular probes requiring specific lipophilicity for cellular membrane penetration while retaining the cyclopentane ring's favorable inductive and steric profile. The chloromethyl group can be used to attach fluorescent reporters, biotin tags, or photoaffinity labels via straightforward nucleophilic displacement chemistry [1].

Application
Selection Property
Validation Focus
Medicinal chemistry: cyclopentane‑containing drug candidates
Protected hydroxymethyl handle with sterically accessible electrophilic carbon
SN2 diversification with sterically demanding nucleophiles; MOM‑deprotection compatibility
Agrochemical intermediate synthesis
Cyclopentylmethyl scaffold with tunable lipophilicity
LogP optimization for foliar uptake; scale‑up process reproducibility
Specialty polymer monomers
Bifunctional chloroalkyl ether + cyclopentane rigidity
Thermal stability and chain flexibility in polyurethane/epoxy systems
Chemical biology probes
Predicted LogP ~2.6–2.7 for membrane penetration
Attachment of fluorescent reporters/biotin via chloromethyl displacement
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